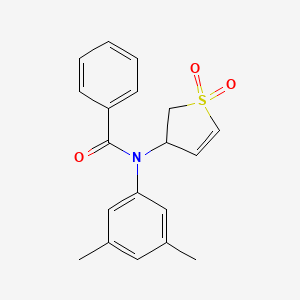

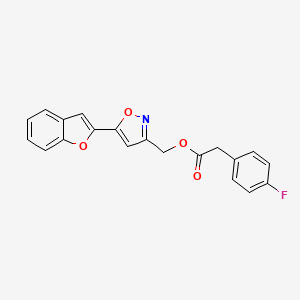

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of compounds containing pyrrolidine and pyrimidine rings can be complex and varies depending on the specific compound. Generally, the synthesis involves constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed rings .Molecular Structure Analysis

The molecular structure of such a compound would be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving such a compound would depend on the specific functional groups present. Pyrrolidine and pyrimidine rings can undergo a variety of reactions, including those involving the nitrogen atoms or any substituents on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by the pyrrolidine and pyrimidine rings, as well as any substituents. These properties could include molecular weight, solubility, and the number of hydrogen bond donors and acceptors .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with pyrimidine moieties, such as 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone , have been studied for their potential as antimicrobial agents. The broad biochemical and pharmacological studies have verified that benzimidazole molecules, which share a similar core structure with pyrimidine derivatives, are effective against various strains of microorganisms . This suggests that our compound of interest could be explored for its efficacy in combating bacterial and fungal infections.

Anti-Fibrosis Activity

Pyrimidine derivatives have been employed in the design of drugs with anti-fibrotic activity. A study on novel 2-(pyridin-2-yl) pyrimidine derivatives showed that they present better anti-fibrotic activities than some existing drugs . Given the structural similarity, 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone could potentially be developed as a novel anti-fibrotic drug, inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium.

Antitumor Activity

The pyrimidine core is a common feature in many antitumor agents. Research has indicated that certain pyrimidine derivatives can cause loss of cell viability in cancer cell lines, such as MCF-10A cells, with IC50 values comparable to known antitumor agents . This opens up the possibility for 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone to be investigated for its potential antitumor properties.

Drug Resistance Modulation

The emergence of drug-resistant bacteria is a significant public health concern. Pyrimidine derivatives have been studied for their ability to act on key functional proteins in bacterial cell division, which could be potential targets for developing novel antibacterial agents . As such, 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone may contribute to the development of new drugs that can overcome resistance mechanisms.

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit various enzymes that are crucial for the survival of pathogenic microorganisms and cancer cells. For instance, they can inhibit collagen prolyl 4-hydroxylases, which are involved in the synthesis of collagen, a major component of fibrotic tissue . Exploring the enzyme inhibition capabilities of 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone could lead to the discovery of new therapeutic agents.

Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry, often used in the construction of novel heterocyclic compound libraries with potential biological activities . The compound 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone could serve as a key intermediate in the synthesis of a wide array of bioactive molecules, potentially leading to the development of drugs with diverse pharmacological effects.

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-16-7-11(15)14-5-3-9(6-14)17-10-2-4-12-8-13-10/h2,4,8-9H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAUZOKQOZLIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)

![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)

![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)

![1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2851848.png)

![N-[(2,5-Difluorophenyl)methyl]-1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine](/img/structure/B2851853.png)

![5-(4-fluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2851854.png)